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Compound of Interest

Compound Name: 4-(3-Nitrophenyl)benzaldehyde

Cat. No.: B1313739 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-(3-
Nitrophenyl)benzaldehyde, a biphenyl compound with potential applications in medicinal

chemistry and materials science. The document details the spectroscopic characterization, a

proposed synthetic route via Suzuki-Miyaura coupling, and relevant experimental protocols.

Chemical Structure and Properties
Chemical Name: 4-(3-Nitrophenyl)benzaldehyde Molecular Formula: C₁₃H₉NO₃ Molecular

Weight: 227.22 g/mol CAS Number: 115891-72-8

Structure:

Physical Properties (Predicted):

Appearance: Pale yellow to yellow crystalline solid.

Solubility: Soluble in common organic solvents such as dichloromethane, chloroform, ethyl

acetate, and acetone. Sparingly soluble in alcohols and insoluble in water.

Melting Point: Not readily available in literature, but expected to be in the range of 100-150

°C based on related biphenyl compounds.
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Spectroscopic Data for Structural Elucidation
While a complete experimental dataset for 4-(3-Nitrophenyl)benzaldehyde is not widely

published, the following tables summarize the expected spectroscopic data based on the

analysis of its constituent parts (4-formylphenyl and 3-nitrophenyl moieties) and known spectral

data of similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz,
CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.05 s 1H
Aldehyde proton (-

CHO)

~8.45 t, J ≈ 2.0 Hz 1H

H-2' (proton between

the nitro group and

the biphenyl linkage)

~8.20
ddd, J ≈ 8.0, 2.0, 1.0

Hz
1H

H-6' (proton ortho to

the nitro group)

~7.95 d, J ≈ 8.5 Hz 2H

H-2, H-6 (protons on

the benzaldehyde ring

ortho to the aldehyde)

~7.80
ddd, J ≈ 8.0, 2.0, 1.0

Hz
1H

H-4' (proton ortho to

the nitro group)

~7.75 d, J ≈ 8.5 Hz 2H

H-3, H-5 (protons on

the benzaldehyde ring

meta to the aldehyde)

~7.60 t, J ≈ 8.0 Hz 1H
H-5' (proton meta to

the nitro group)

Table 2: Predicted ¹³C NMR Spectroscopic Data (125
MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1313739?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment

~191.8 Aldehyde carbon (CHO)

~148.5 C-NO₂ on the nitrophenyl ring

~145.0 Quaternary carbon C-1' of the nitrophenyl ring

~139.0 Quaternary carbon C-4 of the benzaldehyde ring

~136.0 Quaternary carbon C-1 of the benzaldehyde ring

~135.5 CH ortho to the nitro group (C-2')

~130.5 CH on the benzaldehyde ring (C-2, C-6)

~129.8 CH on the nitrophenyl ring (C-5')

~129.5 CH on the benzaldehyde ring (C-3, C-5)

~123.0 CH ortho to the nitro group (C-6')

~122.5 CH meta to the nitro group (C-4')

Table 3: Predicted Infrared (IR) Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2820, ~2720 Weak
Aldehyde C-H stretch (Fermi

resonance doublet)

~1705 Strong Aldehyde C=O stretch

~1600, ~1480 Medium
Aromatic C=C skeletal

vibrations

~1530, ~1350 Strong
Asymmetric and symmetric

NO₂ stretch

~850 Strong
1,4-disubstituted benzene C-H

out-of-plane bend

~810, ~740 Strong
1,3-disubstituted benzene C-H

out-of-plane bend

Table 4: Mass Spectrometry Data
Parameter Value

Ionization Mode
Electrospray Ionization (ESI) or Atmospheric

Pressure Chemical Ionization (APCI)

Exact Mass 227.05824

[M+H]⁺ 228.06552

[M+Na]⁺ 250.04749

Proposed Synthesis: Suzuki-Miyaura Cross-
Coupling
The synthesis of 4-(3-Nitrophenyl)benzaldehyde can be efficiently achieved via a palladium-

catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond

between an aryl boronic acid and an aryl halide.
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Reactants

Reaction Conditions

Process Product

4-Formylphenylboronic acid

Suzuki-Miyaura Coupling

1-Bromo-3-nitrobenzene

Pd(PPh₃)₄

Na₂CO₃ (aq)

Toluene/Ethanol

Reflux

4-(3-Nitrophenyl)benzaldehyde

Click to download full resolution via product page

Caption: Synthetic workflow for 4-(3-Nitrophenyl)benzaldehyde.

Detailed Experimental Protocol
Materials:

4-Formylphenylboronic acid (1.0 eq)

1-Bromo-3-nitrobenzene (1.0 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

2 M aqueous sodium carbonate (Na₂CO₃) solution (2.0 eq)

Toluene

Ethanol

Procedure:

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-

formylphenylboronic acid, 1-bromo-3-nitrobenzene, and

tetrakis(triphenylphosphine)palladium(0).

Add a 4:1 mixture of toluene and ethanol to the flask.

Add the 2 M aqueous sodium carbonate solution.

The reaction mixture is degassed with nitrogen or argon for 15-20 minutes.

The mixture is then heated to reflux (approximately 80-90 °C) and stirred vigorously for 12-

24 hours.

The progress of the reaction is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature.

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20

mL).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate

(Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

The crude product is purified by column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield 4-(3-Nitrophenyl)benzaldehyde as a solid.

Suzuki-Miyaura Catalytic Cycle
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The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium

complex.

Pd(0)L₂

Oxidative
Addition

Ar-Pd(II)(Br)L₂

Transmetalation

Ar-Pd(II)(Ar')L₂

Reductive
Elimination

Catalyst
Regeneration

Ar-Ar'

Ar-Br

Ar'B(OH)₂

[Ar'B(OH)₃]⁻

Base
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Click to download full resolution via product page

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential Applications in Drug Development
Nitroaromatic compounds and biphenyl scaffolds are prevalent in medicinal chemistry. The

presence of a reactive aldehyde group in 4-(3-Nitrophenyl)benzaldehyde makes it a versatile

intermediate for the synthesis of more complex molecules. Potential applications include its use

as a building block for:

Schiff bases and hydrazones: The aldehyde can be readily condensed with primary amines

and hydrazines to form imines and hydrazones, which are known to exhibit a wide range of

biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.

Heterocyclic compounds: The aldehyde functionality can participate in various cyclization

reactions to form diverse heterocyclic systems, which are core structures in many

pharmaceuticals.

Probes for biological systems: The nitro group can be reduced to an amine, which can then

be further functionalized, for example, with fluorescent tags, allowing the molecule to be

used as a probe to study biological processes.

Further research is required to explore the specific biological activities and potential therapeutic

applications of 4-(3-Nitrophenyl)benzaldehyde and its derivatives.

Conclusion
This technical guide has provided a detailed structural elucidation of 4-(3-
Nitrophenyl)benzaldehyde based on predicted spectroscopic data. A reliable and efficient

synthetic protocol using the Suzuki-Miyaura cross-coupling reaction has been outlined,

complete with a detailed experimental procedure and a mechanistic overview. The versatile

chemical nature of this compound suggests its potential as a valuable intermediate for the

synthesis of novel compounds for drug discovery and development. The data and protocols

presented herein serve as a valuable resource for researchers in the fields of organic

synthesis, medicinal chemistry, and materials science.
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To cite this document: BenchChem. [Technical Guide: Elucidation of the Structure of 4-(3-
Nitrophenyl)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1313739#4-3-nitrophenyl-benzaldehyde-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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